2-Amino-4-chlorobenzenethiol
Overview
Description
2-Amino-4-chlorobenzenethiol is a chemical compound that has been studied for various applications, including its use as a spectrophotometric reagent for the determination of molybdenum . It is also a structural component in the synthesis of various other compounds, such as tetrazoles and benzothiazines , which have potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 2-Amino-4-chlorobenzenethiol and its derivatives involves multiple steps, including cyclization, bromination, substitution, and reduction reactions . For instance, 2-Amino-4-chlorocyanobenzene, a related compound, was prepared from 4-chloro-2-nitrobenzoic acid and then converted into 5-(2-amino-4-chloro)phenyltetrazole through a reaction with sodium azide . Another example is the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which was achieved by hydrolytic cleavage of a benzothiazole precursor .
Molecular Structure Analysis
The molecular structure of compounds related to 2-Amino-4-chlorobenzenethiol has been characterized using various spectroscopic methods, including NMR, IR, and mass spectrometry . For example, the crystal and molecular structure of a novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole was determined by X-ray diffraction, confirming the tautomeric form of the compound in the solid state .
Chemical Reactions Analysis
2-Amino-4-chlorobenzenethiol and its analogs participate in various chemical reactions, forming complexes with metals , undergoing hydrogenolysis , and engaging in cyclocondensation reactions to form heterocyclic compounds . For instance, 2-Amino-4-chlorobenzenethiol hydrochloride forms a green precipitate with molybdenum VI, which can be extracted and measured spectrophotometrically .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-chlorobenzenethiol derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-releasing groups can affect the activity of these molecules as allosteric enhancers at the A1 adenosine receptor . The sensitivity of the spectrophotometric method for molybdenum determination using 2-Amino-4-chlorobenzenethiol hydrochloride was studied, including the effects of pH, reagent concentration, and temperature .
Scientific Research Applications
Spectrophotometric Reagent for Molybdenum Determination
2-Amino-4-chlorobenzenethiol hydrochloride forms a green precipitate with molybdenum VI at pH 2. This reaction has been developed into a spectrophotometric method for determining molybdenum in materials like steel and cast iron. It involves the study of complex formation, extraction, temperature effects, and adherence to Beer's law (Kirkbright & Yoe, 1964).
Photoreduction of Nitroaromatic Compounds
2-Amino-4-chlorobenzenethiol is a product of the selective photoreduction of nitroaromatic compounds on silver nanoparticles under visible light. This study provided both experimental and theoretical insights into the facile process of photoreduction (Xia et al., 2012).
Synthesis of Novel Derivatives for Antimicrobial Activity
Research on the synthesis of novel 2-aminothiophene derivatives, including 2-Amino-4-chlorobenzenethiol, has shown their significant biological properties. These derivatives exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor activities. The synthesis process involves base protonated reactions and spectral analysis studies (Prasad et al., 2017).
Environmental Applications in Dye and Copper Removal
4-Aminothiophenol, a related compound, has been used to functionalize graphene oxide for the sorption of methylene blue and copper. The study highlights the importance of amino and sulfydryl groups in improving sorption capacities, indicating potential applications for 2-Amino-4-chlorobenzenethiol in environmental remediation (Chen et al., 2016).
Biological Activities of 2-Aminothiazole Derivatives
2-Aminothiazoles, closely related to 2-Amino-4-chlorobenzenethiol, have been used as precursors in synthesizing biologically active molecules. Their derivatives find applications in pharmaceuticals as antimicrobials, antifungals, anticancer agents, and corrosion inhibitors (Khalifa, 2018).
Synthesis of Tetrazole Derivatives
2-Amino-4-chlorocyanobenzene, an intermediate in producing 2-Amino-4-chlorobenzenethiol, has been used in synthesizing 5-(2-amino-4-chloro)phenyltetrazole. This highlights its role in the production of specialized chemical compounds (Li Fu-gang, 2006).
Safety And Hazards
2-Amino-4-chlorobenzenethiol is classified as a skin irritant, eye irritant, and may cause respiratory system toxicity . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, and eye protection should be taken while handling it .
properties
IUPAC Name |
2-amino-4-chlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIRMPARLVGMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143244 | |
Record name | 2-Amino-4-chlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chlorobenzenethiol | |
CAS RN |
1004-00-8, 615-48-5 | |
Record name | 2-Amino-4-chlorobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4-chlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercapto-5-chloroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-4-chlorothiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.